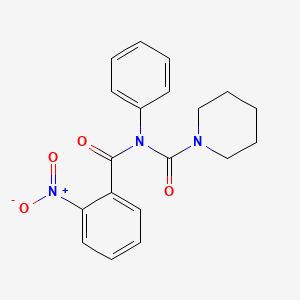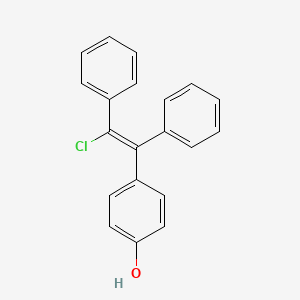![molecular formula C14H16N2O B3015241 [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1293138-42-7](/img/structure/B3015241.png)
[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol: is a chemical compound that features a quinoline ring attached to a pyrrolidine ring, with a methanol group
作用机制
Target of Action
Compounds with a similar pyrrolidine structure have been reported to interact with various biological targets
Mode of Action
The mode of action of [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol is currently unknown. The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar pyrrolidine structure have been reported to influence various biological activities
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and potentially improve the adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol typically involves the construction of the quinoline and pyrrolidine rings followed by their coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be employed to modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems .
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required .
Industry: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
相似化合物的比较
Quinoline derivatives: These compounds share the quinoline ring structure and have similar biological activities.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring are often used in medicinal chemistry for their pharmacological properties.
Uniqueness: The combination of the quinoline and pyrrolidine rings in [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol provides a unique scaffold that can be exploited for the development of novel therapeutic agents with enhanced specificity and potency .
属性
IUPAC Name |
(1-quinolin-4-ylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-10-11-4-3-9-16(11)14-7-8-15-13-6-2-1-5-12(13)14/h1-2,5-8,11,17H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZBIAVQMTZVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=NC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3015164.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)

![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3015170.png)
![2-(3-{4-[(cyclohexylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-cyclopentylacetamide](/img/structure/B3015173.png)
![1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea](/img/structure/B3015174.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B3015175.png)
![(Z)-2-cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3015176.png)




